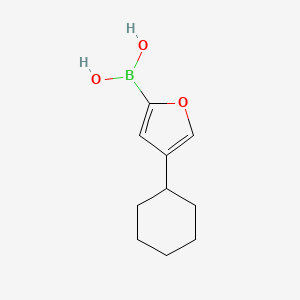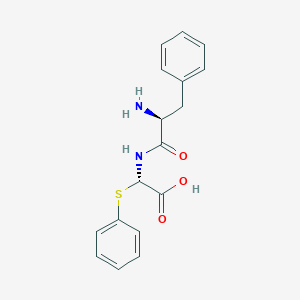
Phenylalanyl-3-thiaphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-3-thiaphenylalanine is a synthetic dipeptide composed of phenylalanine and a thiophene-modified phenylalanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylalanyl-3-thiaphenylalanine can be synthesized through standard peptide coupling reactions. One common method involves the use of N-acetyl-phenylalanyl-3-thiaphenylalanine as a substrate. The synthesis typically involves the following steps:
- Protection of the amino and carboxyl groups of phenylalanine.
- Coupling of the protected phenylalanine with 3-thiaphenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- Deprotection of the amino and carboxyl groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanyl-3-thiaphenylalanine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenylalanine moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene or phenylalanine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Phenylalanyl-3-thiaphenylalanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study the activity of carboxypeptidase A.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Analytical Chemistry: Employed in spectrophotometric assays to study peptide transport and kinetics.
Industrial Applications: Utilized in the development of peptide-based materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of phenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and receptors. For example, as a substrate for carboxypeptidase A, the compound undergoes hydrolysis, releasing thiophenol. This reaction follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction . The compound may also interact with peptide transporters, influencing its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Phenylalanyl-3-thiaphenylalanine can be compared to other phenylalanine derivatives and thiophene-containing peptides:
Phenylalanine: A standard amino acid with a benzyl side chain.
Thiophene-containing peptides: Peptides that include a thiophene ring, which can impart unique chemical and biological properties.
N-acetyl-phenylalanyl-3-thiaphenylalanine: A similar compound used as a substrate in enzyme assays.
This compound is unique due to the presence of both phenylalanine and thiophene moieties, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
102582-51-4 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid |
InChI |
InChI=1S/C17H18N2O3S/c18-14(11-12-7-3-1-4-8-12)15(20)19-16(17(21)22)23-13-9-5-2-6-10-13/h1-10,14,16H,11,18H2,(H,19,20)(H,21,22)/t14-,16-/m0/s1 |
Clé InChI |
SPZCZEGVALWUIT-HOCLYGCPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(C(=O)O)SC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



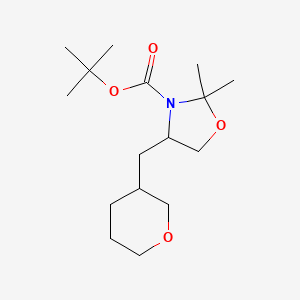






![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
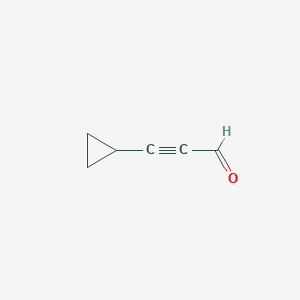
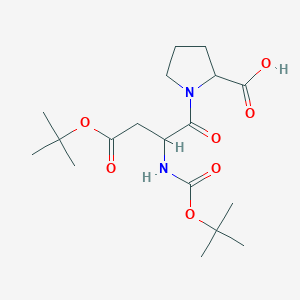
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)

